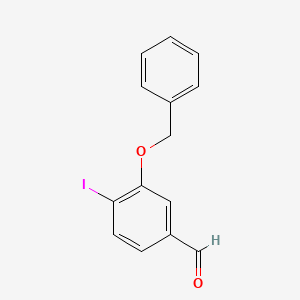

3-(Benzyloxy)-4-iodobenzaldehyde

カタログ番号 B2477702

CAS番号:

877064-79-4

分子量: 338.144

InChIキー: BYZAHTMTIQNPBV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“3-(Benzyloxy)-4-iodobenzaldehyde” is an organic compound . It’s a derivative of benzaldehyde, which is a common building block in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions of the parent benzaldehyde with various aminophenol derivatives . The synthesis of “this compound” could potentially follow a similar pathway .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It can also participate in [1,3] O-to-C rearrangement reactions .Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-iodo-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZAHTMTIQNPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

7.8 g (90 mmol, 5 eq) of manganese oxide are added to a solution of 6.5 g (17.98 mmol, 1 eq) of (3-benzyloxy-4-iodophenyl)methanol in 50 mL of dichloromethane. The reaction medium is stirred for 12 hours at room temperature, and the solid is then filtered off and the solvent is evaporated off. The residual oil is chromatographed on silica gel (8/2 heptane/ethyl acetate). The oil obtained is crystallized from pentane. 3.25 g of 3-benzyloxy-4-iodobenzaldehyde are obtained. Yield=54% for the three steps c, d and e.

Name

(3-benzyloxy-4-iodophenyl)methanol

Quantity

6.5 g

Type

reactant

Reaction Step One

Yield

54%

Synthesis routes and methods II

Procedure details

A solution of 125 g (370 mmol) of 3-benzyloxy-4-iodobenzyl alcohol and 160 g (1.84 mol) of manganese dioxide in 750 ml of dichloromethane is stirred at room temperature for 18 hours. Since the reaction is not complete, a further 160 g (1.84 mol) of manganese dioxide are added and the medium is stirred for 6 hours. The reaction medium is filtered through Celite and the filtrate is then concentrated under vacuum. 114 g (92%) of 3-benzyloxy-4-iodobenzaldehyde are obtained in the form of a yellow oil.

Name

3-benzyloxy-4-iodobenzyl alcohol

Quantity

125 g

Type

reactant

Reaction Step One

Yield

92%

Synthesis routes and methods III

Procedure details

To a stirred solution of 3-hydroxy-4-iodobenzaldehyde (4.0 g, 16.2 mmol) in acetone (50 ml) was added benzyl bromide (2.76 g, 16.2 mmol) and potassium carbonate (2.23 g, 16.2 mmol). The reaction mixture was heated under reflux for 16 h. The solvent was evaporated and the residue was dissolved in ethyl acetate, washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 3-benzyloxy-4-iodo-benzaldehyde (5.1 g) as orange oil. A mixture of 3-benzyloxy-4-iodobenzaldehyde (1.05 g, 3.24 mmol), 5-fluoro-2-methoxyphenyl boronic acid (1.12 g 6.6 mmol), potassium carbonate (1.22 g, 8.8 mmol) and tetrakis(triphenylphosphine)palladium (0) (0.40 g, 0.35 mmol) in tetrahydrofuran (12.0 ml) and dimethylformamide (4 ml) was heated in a microwave oven at 120° C. for 30 min. The reaction mixture was diluted with diethyl ether, washed with 2M sodium hydroxide and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue flash chromatographed over silica gel eluting with 5:1 heptane/ethyl acetate to give 2-benzyloxy-5′-fluoro-2′-methoxy-biphenyl-4-carbaldehyde. To a stirred solution of 2-benzyloxy-5′-fluoro-2′-methoxy-biphenyl-4-carbaldehyde (0.50 g, 1.5 mmol) was added 2-methyl-2-propane sulfinamide (0.183 g, 1.51 mmol) and titanium(IV) isopropoxide (3 ml, 7.5 mmol) in tetrahydrofuran (10 ml). The reaction mixture was stirred at ambient temperature under nitrogen atmosphere for 16 h. Brine was added to reaction mixture which was then filtered through dicalite and extracted with dichloromethane The extract was dried over anhydrous sodium sulfate, the solvent evaporated and the residue flash chromatographed over silica gel eluting with 8:2 heptane/ethyl acetate to give 2-methyl-propane-2-sulfininic acid-2-benzyloxy-5′-fluoro-2′-methoxy-biphenyl-4-ylmethylene amide (0.3 g). To a stirred solution of 2-methyl-propane-2-sulfininic acid-2-benzyloxy-5′-fluoro-2′-methoxy-biphenyl-4-ylmethylene amide (0.3 g, 0.7 mmol) in dichloromethane (20 ml) was added diisobutylaluminium hydride (1M in tetrahydrofuran, 6 ml, 4.2 mmol) at −78° C. under nitrogen atmosphere. The reaction mixture warmed to ambient temperature over 16 h. Potassium sodium L-tartrate tetrahydrate was added and the mixture stirred for 30 min then extracted with ethyl acetate. The extract was washed with water, dried over anhydrous sodium sulfate and the solvent evaporated to give 2-methyl-propane-2-sulfininic acid-(2-benzyloxy-5′-fluoro-2′-methoxy-biphenyl-4-ylmethylene) amide (0.250 g). To a stirred solution of 2-methyl-propane-2-sulfininic acid-(2-benzyloxy-5′-fluoro-2′-methoxy-biphenyl-4-ylmethylene) amide (0.25 g, 0.57 mmol) in methanol (5 ml) was added Hydrogen chloride (1M in diethyl ether). The solution was left to stir at ambient temperature for 10 min and the solvent evaporated. The residue was dissolved in dichloromethane and purified on a SCX column (eluted with 2M ammonia in methanol) to give C-(2-Benzyloxy-5′-methoxy-biphenyl-4-yl)-methylamine (0.12 g). The title compound was then prepared in a similar manner to N-(5′-fluoro-2,2′-dimethoxy-biphenyl-4-ylmethyl)-4-methoxy-benzenesulfonamide (Example 6) using C-(2-benzyloxy-5′-methoxy-biphenyl-4-yl)-methylamine and 2-trifluromethoxybenzene sulfonyl chloride. MS (ESI) m/z: 562.2 [M+H]+.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

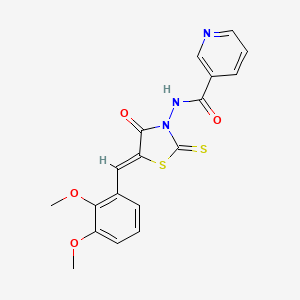

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)

![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)

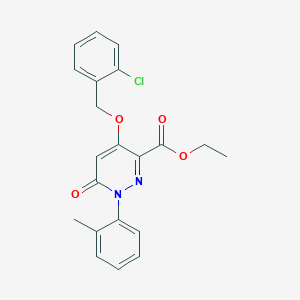

![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)

![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)

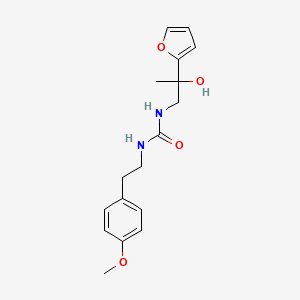

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2477641.png)